

Application Notes & Protocols for the Determination of Nitrite in Food Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Diazodiphenylamino sulfate*

Cat. No.: *B7820589*

[Get Quote](#)

Introduction

The accurate determination of nitrite concentrations in food products is crucial for regulatory compliance and consumer safety. Nitrite is a common food additive used in cured meats and other products to inhibit microbial growth, fix color, and develop flavor. However, excessive nitrite levels can lead to the formation of carcinogenic N-nitrosamines. Therefore, reliable analytical methods for its quantification are essential for food quality control.

While various methods exist for nitrite determination, a widely adopted and validated approach is the spectrophotometric method based on the Griess reaction. This method is sensitive, cost-effective, and applicable to a wide range of food matrices. This document provides detailed application notes and protocols for the determination of nitrite in food samples using this established technique.

Principle of the Method

The determination of nitrite is based on the Griess reaction, a diazotization and coupling reaction that produces a colored azo dye. In an acidic medium, nitrite diazotizes a primary aromatic amine, such as sulfanilamide. The resulting diazonium salt is then coupled with an aromatic compound, typically N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable and intensely colored azo dye. The absorbance of this colored solution is measured spectrophotometrically, and the concentration of nitrite is determined from a calibration curve.

Experimental Protocols

Reagent Preparation

- Precipitant I (Carrez I Solution): Dissolve 106 g of potassium ferrocyanide ($K_4[Fe(CN)_6] \cdot 3H_2O$) in deionized water and dilute to 1000 mL.
- Precipitant II (Carrez II Solution): Dissolve 220 g of zinc acetate ($Zn(CH_3COO)_2 \cdot 2H_2O$) and 30 mL of glacial acetic acid in deionized water and dilute to 1000 mL.
- Saturated Sodium Tetraborate Solution: Add sodium tetraborate ($Na_2B_4O_7 \cdot 10H_2O$) to deionized water until saturation is reached.
- Coloring Reagent I (Sulfanilamide Solution): In a water bath, heat to dissolve 2 g of p-aminobenzenesulfonamide (sulfanilamide) in 800 mL of deionized water. Cool to room temperature and filter.
- Coloring Reagent II (NED Solution): Dissolve 0.25 g of N-(1-Naphthyl)ethylenediamine dihydrochloride ($C_{12}H_{14}N_2 \cdot 2HCl$) in deionized water and dilute to 1000 mL. Store this solution in an amber bottle to protect it from light.
- Coloring Reagent III (Hydrochloric Acid Solution): Slowly add 445 mL of concentrated hydrochloric acid (HCl) to 400 mL of deionized water and dilute with deionized water to 1000 mL.
- Nitrite Stock Standard Solution (1000 mg/L): Accurately weigh 0.150 g of sodium nitrite ($NaNO_2$), previously dried at 110°C for one hour, and dissolve it in a 100 mL volumetric flask with deionized water.
- Nitrite Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with deionized water.

Sample Preparation

The sample preparation procedure may vary depending on the food matrix. The goal is to extract nitrite and remove interfering substances like proteins and fats.

For Meat and Meat Products:

- Accurately weigh approximately 5-10 g of a homogenized sample into a 250 mL Erlenmeyer flask.[1]
- Add 5 mL of saturated sodium tetraborate solution and 100 mL of hot deionized water (>80°C).[1]
- Heat the flask in a boiling water bath for 15 minutes, with occasional shaking.[1]
- Cool the flask to room temperature.
- Add 2 mL of Precipitant I and 2 mL of Precipitant II, mixing thoroughly after each addition to precipitate proteins.[1]
- Quantitatively transfer the contents to a 200 mL volumetric flask and dilute to the mark with deionized water.[1]
- Mix well and filter the solution through a suitable filter paper. The clear filtrate is used for analysis.

For Vegetables and Fruits:

- Homogenize a representative portion of the sample.
- Weigh approximately 5 g of the homogenized sample into a 100 mL beaker.
- Add about 60 mL of hot deionized water (approx. 70°C) and incubate for 15 minutes at 60-70°C.[2]
- For samples with high color or starch content, add Carrez solutions for clarification.[2]
- Cool to room temperature and transfer quantitatively to a 100 mL volumetric flask.
- Dilute to the mark with deionized water, mix, and filter.

Analytical Procedure

- Pipette an aliquot (e.g., 20 mL) of the clear sample filtrate into a 100 mL volumetric flask.

- For the calibration curve, pipette known volumes of the nitrite working standard solutions into separate 100 mL volumetric flasks.
- Prepare a blank by pipetting 20 mL of deionized water into a 100 mL volumetric flask.
- To each flask, add 40 mL of deionized water.
- Add 10 mL of Coloring Reagent I and 6 mL of Coloring Reagent III. Mix thoroughly and let it stand for 5 minutes.[1]
- Add 2 mL of Coloring Reagent II, mix well, and allow the color to develop for 15 minutes.[1]
- Dilute to the mark with deionized water and mix.
- Measure the absorbance of the standard solutions and the sample solution against the blank at the wavelength of maximum absorption (typically around 540 nm) using a spectrophotometer.[1]

Calculation

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations. Determine the concentration of nitrite in the sample solution from the calibration curve. The nitrite content in the original food sample is then calculated using the following formula:

$$\text{Nitrite (mg/kg)} = (C \times V \times D) / W$$

Where:

- C = Concentration of nitrite from the calibration curve (mg/L)
- V = Final volume of the sample extract (L)
- D = Dilution factor, if any
- W = Weight of the food sample (kg)

Data Presentation

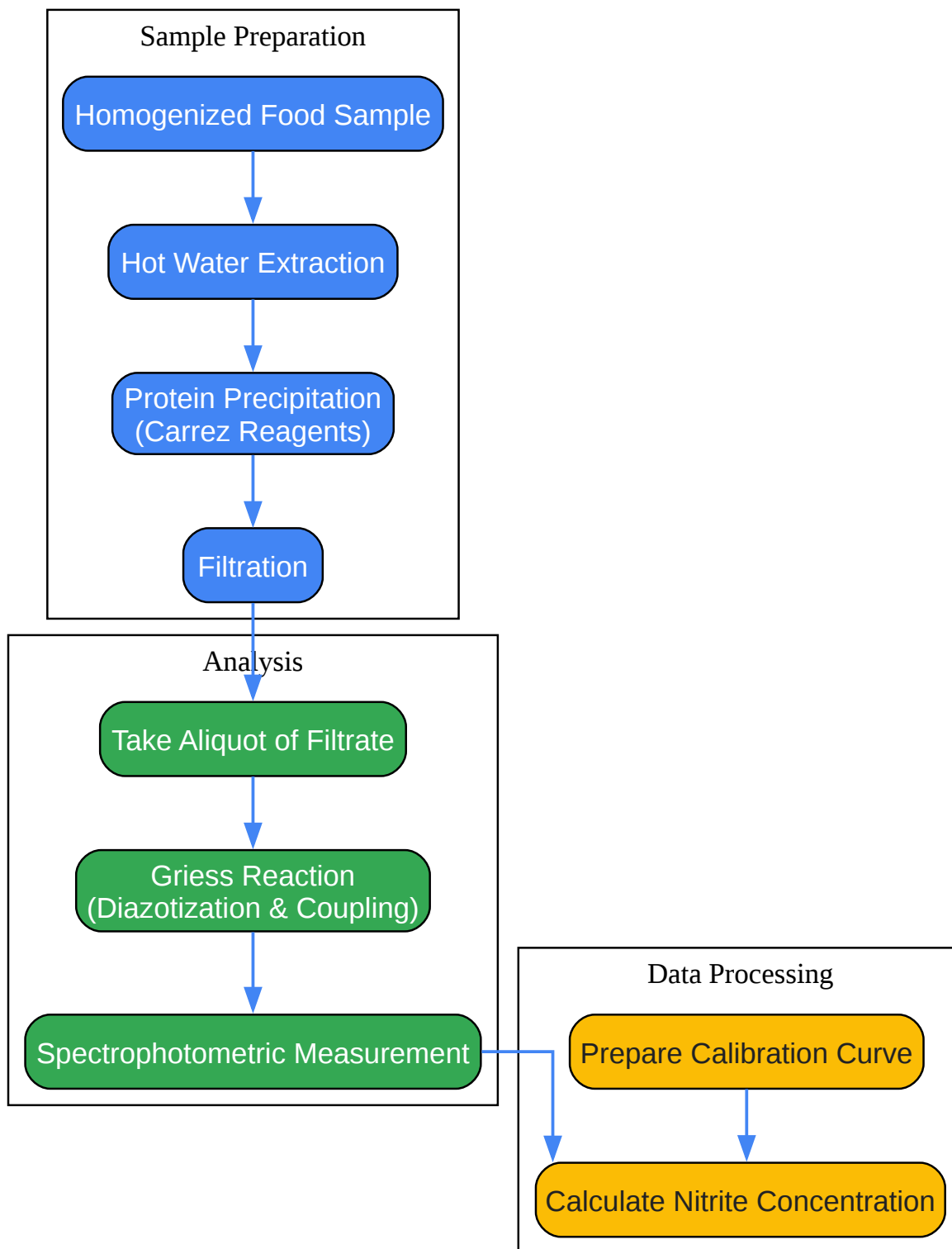
The performance of the analytical method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized below.

Table 1: Method Validation Parameters for Nitrite Determination

Parameter	Typical Value	Reference
Linearity (r^2)	> 0.999	[3]
Limit of Detection (LOD)	0.08 - 0.13 mg/L	[3][4]
Limit of Quantification (LOQ)	0.25 - 0.4 mg/L	
Repeatability (%RSD)	2.0 - 5.8%	[5]
Reproducibility (%RSD)	3.2 - 11%	[5]
Trueness (Recovery %)	82 - 95%	[5]

Visualizations

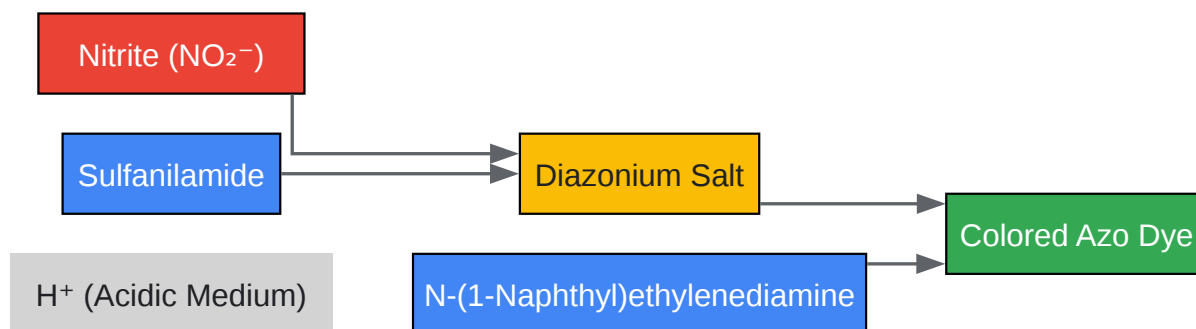
Diagram 1: Experimental Workflow for Nitrite Determination in Food Samples



[Click to download full resolution via product page](#)

Caption: Workflow for the determination of nitrite in food samples.

Diagram 2: Griess Reaction Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Chemical pathway of the Griess reaction for nitrite detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fda.gov.tw [fda.gov.tw]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Validation of Method for Nitrite Determination in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for the Determination of Nitrite in Food Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820589#4-diazodiphenylamino-sulfate-for-the-determination-of-nitrite-in-food-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com